molecular formula C21H21ClN2O5 B2897997 4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 370853-48-8

4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2897997
CAS RN: 370853-48-8
M. Wt: 416.86
InChI Key: ACZOMONSVCMHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.86. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized through various routes, highlighting the versatility and adaptability of these compounds in chemical synthesis. For example, a novel pyrazole derivative was synthesized through a 3+2 annulation method, characterized by spectroscopic methods, and evaluated for antioxidant properties using DPPH and hydroxyl radical scavenging methods (S. Naveen et al., 2021). Such studies underline the potential of pyrazole derivatives in contributing to the development of new antioxidant agents.

Crystal Structure and Molecular Interactions

The crystal structure analysis of pyrazole derivatives, as demonstrated by Kumarasinghe et al. (2009), provides insights into the molecular interactions that stabilize these compounds (Isuru R. Kumarasinghe et al., 2009). Understanding these interactions is crucial for the design of molecules with desired physical and chemical properties.

Biological Activities

Research into the biological activities of pyrazole derivatives has shown promising results in areas such as anticancer, antiangiogenic, and antioxidant activities. For instance, a study on functionalized pyrazoles demonstrated significant anticancer, antiangiogenic, and DPPH free radical scavenging activities, making these compounds potential leads for drug development (A. Dileep Kumar et al., 2018).

Antimicrobial and Anticancer Agents

Pyrazole derivatives have also been explored for their antimicrobial and anticancer properties. A series of novel pyrazole derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (H. Hafez et al., 2016). Such findings underscore the potential of pyrazole derivatives in developing new therapeutic agents.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZOMONSVCMHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.